5-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine
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Overview
Description
5-Bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by the presence of both bromine and fluorine atoms on a pyrrolo[3,2-b]pyridine scaffold, which imparts unique chemical and biological properties. It is often used as a building block in the synthesis of various biologically active molecules, particularly those targeting specific enzymes or receptors in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine typically involves the bromination and fluorination of a pyrrolo[3,2-b]pyridine precursor. One common method involves the reaction of 5-bromo-1H-pyrrolo[3,2-b]pyridine with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis or the use of more readily available starting materials. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with varying biological activities.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrrolo[3,2-b]pyridine derivatives, while oxidation and reduction can lead to the formation of different oxidation states of the compound .
Scientific Research Applications
5-Bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a modulator of biological pathways.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1H-pyrrolo[3,2-b]pyridine
- 6-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridine
Uniqueness
5-Bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and biological properties. This dual substitution can enhance the compound’s reactivity and specificity in biological systems, making it a valuable tool in medicinal chemistry .
Properties
Molecular Formula |
C7H4BrFN2 |
---|---|
Molecular Weight |
215.02 g/mol |
IUPAC Name |
5-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C7H4BrFN2/c8-7-4(9)3-6-5(11-7)1-2-10-6/h1-3,10H |
InChI Key |
SEJVGPHXQIMCQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CC(=C(N=C21)Br)F |
Origin of Product |
United States |
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